2-(Perfluoro-7-methyloctyl)ethyl iodide
Overview
Description
2-(Perfluoro-7-methyloctyl)ethyl iodide is a chemical compound known for its unique properties due to the presence of perfluoroalkyl groups. These groups impart the compound with high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluoro-7-methyloctyl)ethyl iodide typically involves the reaction of perfluoroalkyl iodides with ethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include perfluoroalkyl iodides and ethylene, with the reaction often catalyzed by a suitable catalyst to enhance the yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluoro-7-methyloctyl)ethyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding perfluoroalkyl ethyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of perfluoroalkyl carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include perfluoroalkyl ethyl alcohols or amines.
Reduction Reactions: Products include perfluoroalkyl ethyl derivatives.
Oxidation Reactions: Products include perfluoroalkyl carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-(Perfluoro-7-methyloctyl)ethyl iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other perfluoroalkyl compounds.
Biology: Employed in the study of biological systems due to its unique properties, such as its ability to interact with biological membranes.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism of action of 2-(Perfluoro-7-methyloctyl)ethyl iodide involves its interaction with molecular targets through its perfluoroalkyl groups. These groups can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. The compound’s high chemical stability and resistance to degradation make it a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
Perfluoroalkyl iodides: Compounds with similar perfluoroalkyl chains but different functional groups.
Perfluoroalkyl ethyl derivatives: Compounds with similar structures but different substituents on the ethyl group.
Uniqueness
2-(Perfluoro-7-methyloctyl)ethyl iodide is unique due to its specific combination of a perfluoroalkyl chain and an ethyl iodide group. This combination imparts the compound with distinct properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in a wide range of applications .
Properties
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-10-iodo-2-(trifluoromethyl)decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19I/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMHQUGBLUBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379891 | |
Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40678-31-7 | |
Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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